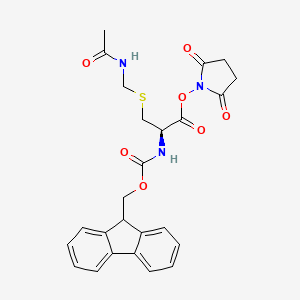
Fmoc-cys(acm)-OSu
Vue d'ensemble
Description
Fmoc-cys(acm)-OSu is a useful research compound. Its molecular formula is C25H25N3O7S and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse peptidique
Fmoc-cys(acm)-OSu: est largement utilisé dans la synthèse peptidique en phase solide (SPPS) . Le groupe Fmoc protège le groupe amino pendant l'assemblage de la chaîne peptidique, tandis que le groupe Acm protège la chaîne latérale thiol de la cystéine. Cette double protection est cruciale pour la synthèse de peptides contenant des ponts disulfure, qui sont fréquents dans les peptides biologiquement actifs.
Ingénierie des protéines
En ingénierie des protéines, this compound joue un rôle important dans la semisynthèse des protéines . Il permet l'incorporation site-spécifique de résidus cystéine dans les protéines, qui peuvent être modifiées ultérieurement ou utilisées pour former des ponts disulfure, améliorant ainsi la stabilité ou modifiant l'activité de la protéine.
Bioconjugaison
Le composé est essentiel dans les techniques de bioconjugaison, où il est utilisé pour fixer diverses sondes, médicaments ou autres molécules aux peptides et aux protéines . Le groupe Acm peut être éliminé sélectivement dans certaines conditions, révélant un groupe thiol réactif qui peut être utilisé pour la conjugaison.
Biologie chimique
En biologie chimique, this compound est utilisé pour la synthèse de sondes à base de peptides qui peuvent se lier à des cibles spécifiques dans les cellules . Ces sondes peuvent être utilisées pour étudier les processus biologiques ou dans le cadre de stratégies thérapeutiques.
Chimie médicinale
En chimie médicinale, ce composé est utilisé pour créer des banques de peptides dans le cadre des efforts de découverte de médicaments . La capacité de générer des peptides avec un degré élevé de complexité et de diversité est essentielle pour identifier des candidats médicaments potentiels.
Synthèse organique
This compound est également important en synthèse organique, en particulier dans la préparation de molécules complexes où un résidu cystéine protégé est requis . Il fournit une méthode fiable pour introduire la cystéine dans des structures organiques plus grandes.
Chimie analytique
En chimie analytique, les peptides synthétisés à l'aide de this compound peuvent servir d'étalons ou de réactifs dans divers tests et méthodes analytiques . Ils sont utilisés pour quantifier ou identifier d'autres composés ou pour étudier la cinétique des réactions biochimiques.
Science de l'environnement
Bien qu'il ne soit pas directement lié à la science de l'environnement, les peptides et les protéines synthétisés à l'aide de this compound peuvent être utilisés dans la surveillance environnementale. Par exemple, ils peuvent faire partie de capteurs qui détectent les toxines ou les polluants dans l'environnement .
Mécanisme D'action
Target of Action
Fmoc-cys(acm)-OSu, also known as N-α-Fmoc-S-acetamidomethyl-L-cysteine, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences in peptides where a cysteine residue is needed .
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and the Acm (acetamidomethyl) group is a protective group for the thiol group of the cysteine residue . These protective groups can be selectively removed under specific conditions to reveal the functional groups they were protecting .
Result of Action
The primary result of the action of this compound is the successful incorporation of a cysteine residue into a peptide chain with the thiol group protected. This allows for further synthetic steps or deprotection to yield the desired peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis, including the choice of solvent, temperature, and the presence of other reagents . The stability of the compound is also affected by storage conditions .
Analyse Biochimique
Biochemical Properties
Fmoc-cys(acm)-OSu plays a crucial role in biochemical reactions, especially in the synthesis of cysteine-containing peptides. The compound interacts with various enzymes and proteins during the SPPS process. For instance, the Acm group can be removed using mercury (II) or silver (I) ions to yield cysteinyl peptides, or oxidatively with thallium (III) or iodine to generate cystinyl peptides . These interactions are essential for the formation of disulfide bonds in peptides, which are critical for the structural stability and function of many proteins.
Cellular Effects
The effects of this compound on cellular processes are primarily observed in the context of peptide synthesis. The compound influences cell function by facilitating the incorporation of cysteine residues into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues are often involved in redox reactions and can modulate the activity of various enzymes and transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Acm group protects the thiol group of cysteine during peptide synthesis, preventing unwanted side reactions. Upon removal of the Acm group, the free thiol can form disulfide bonds, which are crucial for the proper folding and stability of proteins . This mechanism is vital for the synthesis of functional peptides and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the removal of the Acm group and subsequent formation of disulfide bonds can be efficiently controlled, ensuring the integrity of synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates the efficient synthesis of cysteine-containing peptides without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of free thiols or the presence of residual reagents used for Acm group removal . These effects underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases during the SPPS process. These interactions are crucial for the incorporation of cysteine residues into peptides and the subsequent formation of disulfide bonds . The metabolic flux and levels of metabolites can be influenced by the efficiency of these enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms . These factors determine the efficiency of peptide synthesis and the availability of cysteine residues for disulfide bond formation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where peptide synthesis occurs. This localization is essential for the proper functioning of the synthesized peptides and the formation of disulfide bonds . The activity and function of this compound are closely linked to its precise subcellular distribution.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKULFXHPZSDOLA-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)

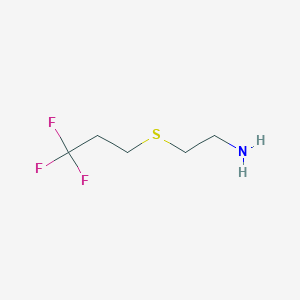

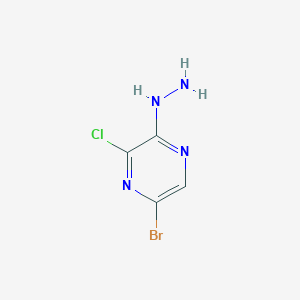
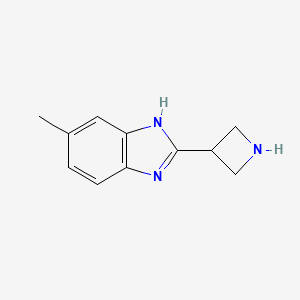
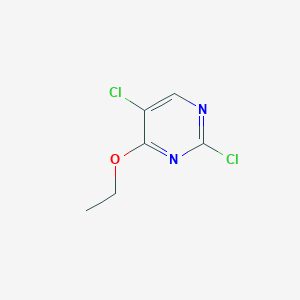
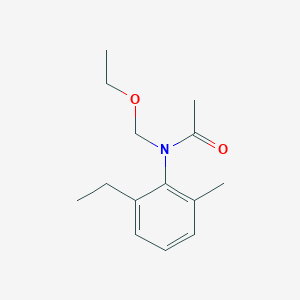
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)

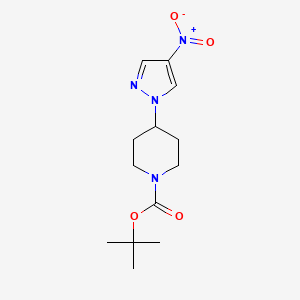
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid](/img/structure/B1442711.png)
